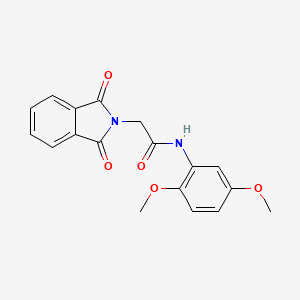

![molecular formula C11H10N2O4S2 B5570838 4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" represents a class of compounds known for their diverse chemical and biological properties. These compounds are synthesized through various chemical reactions, emphasizing the role of sulfonyl and thiophene groups in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis involves the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and attempted acylation under specific conditions, although some reactions may not proceed as expected due to the complex nature of the intermediates involved (Stephens et al., 1999).

Molecular Structure Analysis

Single crystal X-ray diffraction methods have elucidated the molecular structure, confirming details through IR, 1H and 13C NMR spectroscopy, and mass spectrometry, providing insights into the spatial arrangement and electronic structure of the molecule (Ramazani et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" and its derivatives include sulfenylation and C−N bond oxygenation, leading to the synthesis of various compounds with potential applications in chemistry and biology. The reactions are characterized by their specificity and efficiency under certain conditions (Zhong et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical strength, are influenced by the specific functional groups and molecular structure of the compound. These properties are crucial for the compound's application in various fields, including materials science and pharmaceuticals (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, highlight the compound's potential as a precursor for synthesizing a wide range of derivatives. These derivatives exhibit diverse biological and chemical activities, underlining the importance of the core structure for further modifications (Chohan & Shad, 2011).

Scientific Research Applications

Novel Polymeric Materials

Synthesis and Characterization of Thermally Stable Polymers

Research has explored the synthesis of novel polyimides using diamines with built-in sulfone, ether, and amide structures, leading to the creation of poly(sulfone ether amide imide)s with exceptional thermal stability. These materials are characterized by their robustness and are suitable for applications requiring high thermal resistance Mehdipour‐Ataei et al., 2004.

Biochemical Applications

Investigation of Fluorescence Binding with Proteins

The fluorescence binding properties of certain derivatives to bovine serum albumin (BSA) were studied, providing insights into the interaction mechanisms between small molecules and proteins. This research is crucial for understanding drug-protein interactions and the design of fluorescent probes for biochemical studies Meng et al., 2012.

Carbonic Anhydrase Inhibition for Therapeutic Applications

A general approach for preparing water-soluble sulfonamides, incorporating polyamino-polycarboxylate tails, showed significant inhibition against carbonic anhydrase isozymes. These findings are instrumental in developing new antiglaucoma drugs, demonstrating the compound's potential in therapeutic applications Scozzafava et al., 2002.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(3-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c12-11(15)10-5-9(6-18-10)19(16,17)13-7-2-1-3-8(14)4-7/h1-6,13-14H,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPHCTNWHFCOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)